(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride

Lipophilicity ADME Stereochemistry

(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride is a chiral, non-racemic, trans-configured cyclobutane amino alcohol building block, supplied as a hydrochloride salt (C₄H₁₀ClNO, MW 123.58). It is characterized by a strained, four-membered carbocyclic ring with vicinal amino and hydroxyl substituents in a defined (1S,2S) absolute configuration.

Molecular Formula C4H10ClNO
Molecular Weight 123.58
CAS No. 1820572-14-2
Cat. No. B3380093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride
CAS1820572-14-2
Molecular FormulaC4H10ClNO
Molecular Weight123.58
Structural Identifiers
SMILESC1CC(C1N)O.Cl
InChIInChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1
InChIKeyVIESMOHTDHXTQF-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-Aminocyclobutan-1-OL Hydrochloride (CAS 1820572-14-2): Sourcing the Chiral Cyclobutane Amino Alcohol


(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride is a chiral, non-racemic, trans-configured cyclobutane amino alcohol building block, supplied as a hydrochloride salt (C₄H₁₀ClNO, MW 123.58) . It is characterized by a strained, four-membered carbocyclic ring with vicinal amino and hydroxyl substituents in a defined (1S,2S) absolute configuration . This compound is primarily utilized as a high-value synthetic intermediate in medicinal chemistry, notably for constructing angiotensin-converting enzyme (ACE) inhibitors , and as a chiral ligand or ligand precursor in asymmetric catalysis .

Why Generic 2-Aminocyclobutanol Cannot Substitute for the (1S,2S) Enantiomer


The procurement of a generic '2-aminocyclobutanol hydrochloride' (CAS 71347-12-1 or racemic trans-1609406-69-0) instead of the single-enantiomer (1S,2S)-2-aminocyclobutan-1-OL hydrochloride (CAS 1820572-14-2) introduces uncontrolled stereochemical variables that can undermine project goals. These analogs are inherently distinct: the cis-diastereomer exhibits different physicochemical properties and synthetic utility [1], while the enantiomeric (1R,2R)-trans form demonstrates a quantifiably different lipophilicity, which predicts divergent biological partitioning . A key differentiator is the reported application of the (1S,2S)-isomer as a specific chiral ligand in asymmetric catalysis, a role that cannot be fulfilled by its enantiomer or racemate due to chiral induction requirements .

(1S,2S)-2-Aminocyclobutan-1-OL Hydrochloride: Quantified Differentiation Evidence for Procurement Decision-Making


Distinct LogP Lipophilicity Compared to the (1R,2R)-Enantiomer

The target (1S,2S)-enantiomer exhibits distinct physicochemical properties compared to its (1R,2R)-enantiomer. The computed octanol-water partition coefficient (LogP) for the (1S,2S)-isomer is -0.1098 , contrasting with a value of -1.011 reported for the (1R,2R)-isomer . This difference, despite an identical molecular formula and topology, highlights the impact of chirality on computed and, potentially, empirically observed ADME parameters.

Lipophilicity ADME Stereochemistry

Cost Advantage over Enantiopure cis-(1S,2R) Isomer

The enantiopure (1S,2S)-trans isomer (CAS 1820572-14-2) is priced at approximately $484.90/g , which is significantly more economical than the enantiopure cis-(1S,2R) isomer (CAS 724419-25-4), which is a special-order item priced at roughly $1,064.00/g . While the racemic trans-isomer (CAS 1609406-69-0) can be procured for a lower price of approximately $381.00/g, the (1S,2S)-isomer offers a cost-effective entry to enantiomerically pure trans-2-aminocyclobutanol chemistry, especially when compared to its cis-analog .

Chiral Building Block Procurement Cost Analysis

Defined Stereochemistry for Asymmetric Catalysis Yields up to 99.8% ee

The (1S,2S)-2-aminocyclobutan-1-ol scaffold serves as a precursor for chiral ligands used in asymmetric catalysis. The compound itself is referenced as a ligand component in transition metal-catalyzed asymmetric hydrogenation reactions . In a related and established synthetic protocol, trans-2-aminocyclobutanols have been elaborated into chiral auxiliaries and catalysts that achieve enantioselectivities of up to 99.8% ee, demonstrating the capability of this specific stereochemical scaffold in chiral induction [1].

Asymmetric Catalysis Chiral Ligand Enantioselectivity

Validated Intermediate for ACE Inhibitor Synthesis with Specific Enzyme Binding

The (1S,2S)-2-aminocyclobutan-1-ol hydrochloride is explicitly cited as a valuable intermediate that contributes directly to the angiotensin-converting enzyme (ACE) binding of the final inhibitor molecule . This contrasts with the uses of other diastereomers; for instance, cis-2-aminocyclobutanol derivatives are more commonly investigated for other therapeutic areas like kinase inhibition , while the (1R,2R)-isomer is not linked to a specific, named drug target with the same directness.

Medicinal Chemistry ACE Inhibitor Hypertension

High Purity and Analytical Characterization Enabling Reproducible Synthesis

Commercially available (1S,2S)-2-aminocyclobutan-1-OL hydrochloride is consistently supplied at high purity levels of 97% to 98%, with rigorous analytical characterization by NMR, HPLC, and GC to confirm both chemical and enantiomeric purity . In contrast, the racemic trans-mixture or the less readily available cis-isomer may not always come with the same level of routine chiral purity certification, posing a risk of lot-to-lot variability in critical synthetic transformations .

Purity Quality Control Reproducibility

Optimal Application Scenarios for Procuring (1S,2S)-2-Aminocyclobutan-1-OL Hydrochloride


Chiral Ligand Synthesis for Asymmetric Hydrogenation

A research group developing a new asymmetric hydrogenation catalyst for an industrial API intermediate should specifically procure the enantiopure (1S,2S)-2-aminocyclobutan-1-OL hydrochloride over the racemate. As shown in the evidence, the (1S,2S)-scaffold is a known precursor for this class of catalyst, and using the single enantiomer avoids a complex chiral resolution step, directly enabling high enantioselectivities (up to 99.8% ee) in the subsequent catalytic reaction [1].

ACE Inhibitor Fragment-Based Drug Discovery (FBDD)

Medicinal chemists aiming to design a new generation of ACE inhibitors for hypertension can use (1S,2S)-2-aminocyclobutan-1-OL hydrochloride as the chiral core scaffold. Its validated, specific contribution to angiotensin-converting enzyme (ACE) binding makes it a privileged fragment for elaboration, significantly de-risking the target nomination phase compared to starting from the structurally ambiguous racemic mixture or an unverified diastereomer .

Preparation of Diverse Secondary Amine Libraries via Reductive Amination

A discovery chemistry team tasked with generating a novel, sp3-rich compound library can procure the (1S,2S)-isomer based on its documented amino alcohol functionality, which enables reductive amination reactions for creating diverse secondary amines . The cost comparison evidence confirms that purchasing the single enantiomer is economically viable for library-scale production, providing a structural advantage in creating shape-diverse screening sets without a prohibitive price markup over the racemate [1].

Chiral Building Block for Total Synthesis of Natural Products

An academic laboratory undertaking the total synthesis of a natural product containing a trans-2-aminocyclobutanol motif, such as phantasmidine or its analogs, must use the enantiopure (1S,2S)-building block . The high enantiomeric purity (97-98%) and rigorous analytical certification of the commercial material provide the foundation for generating single-enantiomer products without wasteful separation of diastereomeric intermediates, which is critical for an efficient and publishable synthetic route with high overall yield [1].

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